molecular formula C₃₇H₃₈O₁₇ B1146359 Aloin Peracetate CAS No. 64951-96-8

Aloin Peracetate

Cat. No.: B1146359
CAS No.: 64951-96-8
M. Wt: 754.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Aloin Peracetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₃₈O₁₇ and its molecular weight is 754.69. The purity is usually 95%.
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Scientific Research Applications

Medicinal and Pharmacological Applications

Aloin, a compound derived from the Aloe species, is recognized for its medicinal attributes and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities. The pharmacological applications of aloin are vast, ranging from skin treatment, digestive aid, to its potential in cancer treatment. The precise mechanisms behind aloin's effects are not fully understood, highlighting the need for further research to elucidate its pharmacological molecular mechanisms against various diseases (Xiao et al., 2022). Similarly, studies have confirmed the role of Aloe vera and its constituents like aloin in various therapeutic applications, including anti-diabetic, anti-inflammatory, wound healing, and antibacterial properties, although the active constituents and their exact mechanisms remain partially unknown (Heng et al., 2018).

Water Disinfection and Environmental Applications

Peracetic acid, often associated with aloin peracetate, has been recognized for its strong disinfectant qualities. Its effectiveness spans across bactericidal, virucidal, fungicidal, and sporicidal actions. The utilization of peracetic acid in wastewater treatment has been increasingly favored due to its broad spectrum of activity, absence of toxic by-products, and its efficiency in various conditions. Despite its higher cost, its environmental benefits and potential for future cost reductions with increased production make it a viable option for wastewater disinfection (Kitis, 2004). The eco-friendly attributes of peracetic acid, particularly in pulp bleaching, have also been noted, offering a promising alternative to chlorine-based compounds, thereby contributing to more sustainable and environmentally friendly industrial processes (Sharma et al., 2020).

Biosensing and Semiconductor Integration

Recent advancements in biosensing technologies have seen the use of atomic layer deposition (ALD), a technique that benefits from the conformal deposition of oxide thin films. The ability of ALD to coat high aspect ratio structures with a wide range of materials has made it crucial for fabricating devices, including biosensors. The exceptional conformality and thickness control offered by ALD are essential for the integration of perovskite oxides with semiconductors, presenting new opportunities in advanced semiconductor applications (McDaniel et al., 2015). The use of ALD in preparing biosensor devices has been highlighted, showcasing its versatility and potential in improving the operational performance of biosensors through material deposition and surface modification (Graniel et al., 2018).

Mechanism of Action

Target of Action

Aloin Peracetate, a derivative of Aloin, has been found to interact with several targets. In the context of allergic rhinitis and asthma, Aloin targets endopeptidase activity and the MAPK signaling pathway . In cancer cachexia-induced muscle atrophy, Aloin A interacts with 51 potential targets, including 10 hub genes predicted by the PPI network .

Mode of Action

This compound interacts with its targets to bring about changes in the body. Molecular docking and dynamics simulations have shown that Aloin can stably bind to the core target proteins . This interaction leads to significant changes in the body, such as the inhibition of inflammatory factors .

Biochemical Pathways

This compound affects several biochemical pathways. In allergic rhinitis and asthma, the MAPK signaling pathway plays a crucial role . In cancer cachexia-induced muscle atrophy, the anticachectic effect of Aloin A is associated with PI3K-AKT, MAPK, TNF, TLR, etc., pathways, and biological processes like inflammation, apoptosis, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Aloin A, aloin B, aloeresin D, and aloe-emodin exhibited better absorption and slower elimination rate, whereas others, including aloesin and aloenin, showed fast absorption and elimination in rat plasma after oral administration of Aloe vera .

Result of Action

The action of this compound results in several molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces the level of serum liver function and improves renal swelling and pathological changes of liver tissue . In cancer cachexia-induced muscle atrophy, Aloin A effectively rescues muscle function and wasting by improving muscle quality, mean CSA, and distribution of muscle fibers by regulating HSP90AA1/AKT signaling in tumor-bearing mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity . These factors offer insights into the preservation and optimization of this compound’s chemical properties, ensuring its efficacy and stability for various applications .

Safety and Hazards

According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloin Peracetate and its main compounds, particularly on bone protection, cancer, and diabetes . It would be interesting to study the clinical effect of relevant metabolites in different human conditions and pathologies .

Biochemical Analysis

Biochemical Properties

Aloin Peracetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with enzymes involved in the acetylation process, such as acetyltransferases. These interactions are crucial for the conversion of Aloin to Diacerein . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in osteosarcoma cells by enhancing autophagic flux through the PI3K/AKT axis . This indicates that this compound can modulate cell survival and death pathways, impacting overall cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . This inhibition promotes autophagic flux and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that Aloin, a related compound, is highly unstable when dissolved in methanol but stable in phosphate-buffered saline at acidic pH . This suggests that the stability of this compound may also be influenced by the solvent and pH conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies on related compounds like Aloin have shown that at lower concentrations, it can increase DNA damage, while at higher concentrations, it can prevent DNA breaks induced by hydroxyl radicals . This suggests that this compound may have a dose-dependent effect on cellular processes, with potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For example, this compound is an intermediate in the preparation of Diacerein, which involves acetylation and oxidation reactions . These metabolic pathways are crucial for the synthesis and function of this compound in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies on related compounds like Aloin have shown that it is produced in the plastids of assimilating tissue and transported through the plastid membrane to the surrounding endoplasmic reticulum . This suggests that this compound may also follow a similar transport pathway, involving vesicular transport and exocytosis.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is likely localized in specific cellular compartments, such as the endoplasmic reticulum and vacuoles, where it can interact with target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHSBQMCNHJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.